Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an ethyl ester The presence of the tert-butyl and methoxy groups on the phenyl ring adds to its structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps. One common approach is the sulfonylation of a piperidine derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst can enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The sulfonyl and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring may enhance binding affinity. The compound’s effects are mediated through specific pathways, which can be elucidated through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
- Ethyl 1-(3-tert-butylphenyl)sulfonylpiperidine-4-carboxylate
- Ethyl 1-(3-tert-butyl-4-methoxyphenyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is unique due to the combination of its tert-butyl and methoxy substituents, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5S/c1-6-25-18(21)14-9-11-20(12-10-14)26(22,23)15-7-8-17(24-5)16(13-15)19(2,3)4/h7-8,13-14H,6,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMRMLJPSMGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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